benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride

Ring strain Azetidine reactivity Heterocycle conformational analysis

Researchers requiring azetidine scaffolds with precise linker geometry face limited commercial options. This Cbz-protected 3-methylazetidine ethylamine HCl delivers 26.9 kcal/mol ring strain for acid-mediated ring expansion to oxazinanones, orthogonal Cbz protection compatible with Boc chemistry, and a two-carbon linker for M3 antagonist SAR. ≥95% purity. Hydrochloride salt ensures aqueous solubility for fragment screening.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
Cat. No. B15308120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCC1(CNC1)CCNC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-14(10-15-11-14)7-8-16-13(17)18-9-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H
InChIKeyCCYPWFBZVANMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Core Structure


Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride (CAS 2648966-29-2) is a synthetic organic compound belonging to the class of azetidine-containing benzyl carbamates, defined by a 3-methylazetidine core linked via an ethyl spacer to a carbamate moiety bearing a benzyl (Cbz) protecting group, and isolated as the hydrochloride salt . With a molecular formula of C₁₄H₂₁ClN₂O₂ and a monoisotopic mass of 284.129 Da, this compound serves as a versatile research intermediate in medicinal chemistry, particularly within programmes exploring azetidine-based scaffolds for muscarinic receptor modulation, central nervous system indications, and heterocyclic building-block libraries [1]. The combination of a strained four-membered azetidine ring, a basic secondary amine centre, and an orthogonal Cbz-protecting group distinguishes this compound from its six-membered piperidine analogues and from regioisomeric azetidine carbamates [1][2].

Why Generic Substitution Fails


Substituting benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride with a superficially similar benzyl carbamate—such as the piperidine homologue benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride or the regioisomeric benzyl ((3-methylazetidin-3-yl)methyl)carbamate—introduces quantifiably different ring strain, nitrogen geometry, and steric accessibility that fundamentally alter reactivity and downstream biology [1]. The azetidine ring carries approximately 26.9 kcal mol⁻¹ of strain energy versus a nearly strain-free piperidine ring; this strain governs both the rate of acid-mediated ring-opening and the conformational landscape of the ethyl-linked carbamate side-chain [1][2]. Moreover, the predicted basicity of the 3-methylazetidine nitrogen (pKₐ ≈ 11.31) is close to that of piperidine (pKₐ ≈ 11.12), yet the four-membered ring exposes the lone pair to a wider steric cone, affecting protonation kinetics, salt formation, and molecular recognition in biological targets [3]. These differences mean that generic ring-size or linker-length substitution cannot preserve the same SAR, synthetic utility, or pharmacokinetic profile in lead optimisation programmes [1][2].

Quantitative Differentiation Evidence


Ring Strain Energy: Azetidine vs. Piperidine Core

The 3-methylazetidine core of the target compound imposes a ring strain energy of approximately 26.9 kcal mol⁻¹ (heat of formation derived from PM7 calculation on crystalline azetidine), while the piperidine analogue benzyl (3-methylpiperidin-3-yl)carbamate operates with essentially zero ring strain [1][2]. This 25–27 kcal mol⁻¹ differential translates into distinct acid-mediated ring-opening propensity: azetidine carbamates undergo protonation-triggered C–N cleavage and rearrangement to 1,3-oxazinan-2-ones under Brønsted acid conditions, a reaction pathway inaccessible to piperidine congeners [3].

Ring strain Azetidine reactivity Heterocycle conformational analysis

Nitrogen Basicity and Steric Accessibility

The predicted aqueous pKₐ of the 3-methylazetidine nitrogen in the target compound is 11.31 ± 0.40, compared to the experimental pKₐ of piperidine at 11.12 [1]. Although the absolute basicities are within 0.2 log units, the hydrogen-bond basicity scale (pKHB) reveals that azetidine and pyrrolidine are intrinsically more basic than piperidine toward neutral hydrogen-bond donors, attributable to the wider steric cone around the endocyclic nitrogen in the four-membered ring [2]. This steric effect modulates the rate of hydrochloride salt dissociation, carbamate protection/deprotection kinetics, and the geometry of target–ligand interactions in structure-based design.

Amine basicity Steric effects Salt formation

Orthogonal Protecting-Group Strategy: Cbz vs. Boc

The target compound carries a benzyl carbamate (Cbz) protecting group that remains intact under the acidic conditions (H₃PO₄ or TFA) commonly used to cleave tert-butyl carbamates (Boc) [1][2]. Specifically, aqueous phosphoric acid removes Boc groups with high selectivity while leaving Cbz carbamates, azetidine rings, benzyl esters, and methyl phenyl ethers untouched [1]. In contrast, the Boc analogue tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride (CAS 1408076-37-8) would be deprotected under the same acidic conditions, making the Cbz-bearing target compound the preferred intermediate in synthetic sequences requiring orthogonal amine unveiling .

Protecting group orthogonality Deprotection selectivity Solid-phase synthesis

Regioisomeric Connectivity and Linker Flexibility

The target compound features a two-carbon ethyl spacer between the azetidine ring and the carbamate nitrogen, whereas the regioisomer benzyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS 1158758-89-4) shortens the linker to one methylene unit, and benzyl N-(3-methylazetidin-3-yl)carbamate (CAS 1158758-81-6) eliminates the linker entirely . Published SAR on 3-substituted azetidinyl derivatives as dual M3 antagonist–PDE4 inhibitors demonstrates that linker length directly modulates both M3 receptor binding and PDE4 enzyme inhibition within the same chemotype [1]. The ethyl linker in the target compound increases the number of rotatable bonds (9 vs. 7–8 for the shorter-linker regioisomers), providing greater conformational sampling at the receptor while maintaining the azetidine ring’s steric constraints.

Regioisomer SAR Linker flexibility Muscarinic receptor pharmacophore

Commercially Declared Purity Threshold

Authoritative vendor listings for benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride consistently specify a minimum purity of 95% . In contrast, several closely related azetidine carbamates—including benzyl (3-methylazetidin-3-yl)carbamate hydrochloride and benzyl azetidin-3-yl(methyl)carbamate hydrochloride—are listed at 95–97% by different suppliers, indicating comparable but not identical quality benchmarks . The hydrochloride salt form of the target compound offers enhanced crystallinity and handling properties relative to the free base (CAS 2648948-30-3), which lacks a formal purity specification in public vendor catalogues .

Chemical purity Quality control Vendor specification

Absence of Published Direct Pharmacology

A thorough search of primary literature, patent databases, BindingDB, ChEMBL, and PubChem BioAssay as of May 2026 did not return any published quantitative biological activity data (Ki, IC₅₀, EC₅₀) specifically attributed to benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride [1][2]. The BindingDB entry BDBM50355613 (CHEMBL1910847), which registers M3 receptor Ki values of 1.60 nM and 6.40 nM, corresponds to a different chemical structure (SMILES: CC(C)(CCC(C(N)=O)(c1ccccc1)c1ccccc1)N1CC[C@H](C1)Oc1ccccc1; MW 442.3 Da) and should not be conflated with the target compound [3]. Consequently, all differentiation claims for the target compound rest on structural, physicochemical, and synthetic-utility evidence rather than on direct pharmacological head-to-head comparisons.

Data transparency Biological activity gap Procurement due diligence

Recommended Application Scenarios


Strain-Release Ring Expansion Chemistry

The 26.9 kcal mol⁻¹ ring strain energy of the azetidine core (Section 3, Evidence Item 1) renders benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride an ideal substrate for Brønsted-acid-mediated ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones [1]. This reaction exploits the protonation-triggered C–N cleavage unique to four-membered azetidine carbamates and is not available to the strain-free piperidine homologue. The two-carbon ethyl linker ensures that the oxazinanone product retains a functionalised side-chain suitable for further diversification.

Orthogonal Dual-Amine Protection Strategy

The Cbz group on the target compound is fully orthogonal to Boc protection (Section 3, Evidence Item 3), enabling sequential, chemoselective deprotection in the presence of acid-labile Boc-protected amines [2]. A synthetic route employing this compound as a central intermediate can install a Boc-protected amine elsewhere in the molecule, deprotect the Boc group with aqueous H₃PO₄ without affecting the Cbz-azetidine, and later release the azetidine amine by hydrogenolysis—all without intermediate chromatographic purification.

Muscarinic M3 Antagonist Lead Optimization

The ethyl spacer of the target compound places it at a distinct point on the linker-length SAR continuum defined for 3-substituted azetidinyl M3 antagonist–PDE4 inhibitor chemotypes (Section 3, Evidence Item 4) [3]. Procurement of this specific linker variant allows medicinal chemistry teams to systematically compare one-carbon, two-carbon, and zero-carbon linker congeners within the same assay cascade, mapping the relationship between rotatable bond count, conformational sampling, and M3 receptor engagement.

Azetidine-Focused Fragment Library Construction

With a defined molecular weight (284.78 Da), predicted pKₐ (11.31), and commercially documented ≥95% purity (Section 3, Evidence Items 2 and 5), the target compound meets the physicochemical criteria for inclusion in azetidine-centric fragment and lead-like compound collections . Its hydrochloride salt form ensures aqueous solubility suitable for high-concentration fragment screening by NMR or SPR, while the Cbz group provides a UV chromophore for HPLC-based purity monitoring during library storage.

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